![molecular formula C14H20O2 B3156160 1-(1-Adamantyl)butane-1,3-dione CAS No. 82094-52-8](/img/structure/B3156160.png)
1-(1-Adamantyl)butane-1,3-dione
Overview
Description
1-(1-Adamantyl)butane-1,3-dione is a trifluoride etherate used as a chemical intermediate in the production of pyrazoles . It has a molecular formula of C14H20O2 and a molecular weight of 220.31 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(1-Adamantyl)butane-1,3-dione can be represented by the SMILES notation:CC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2
. Chemical Reactions Analysis
1-(1-Adamantyl)butane-1,3-dione is used as a chemical intermediate in the production of pyrazoles . More information about its chemical reactions can be found in the literature .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 53-56°C .Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
1-(1-Adamantyl)butane-1,3-dione can be used in the synthesis of unsaturated adamantane derivatives . These derivatives have high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives .
Production of Thermally Stable and High-Energy Fuels and Oils
The high reactivity of unsaturated adamantane derivatives, which can be synthesized from 1-(1-Adamantyl)butane-1,3-dione, allows for their utilization in the production of thermally stable and high-energy fuels and oils .
Creation of Bioactive Compounds and Pharmaceuticals
Unsaturated adamantane derivatives, synthesized from 1-(1-Adamantyl)butane-1,3-dione, can be used to create bioactive compounds and pharmaceuticals . These compounds have potential applications in the treatment of various diseases.
Development of Higher Diamond-Like Bulky Polymers (Diamondoids)
The synthesis of unsaturated adamantane derivatives from 1-(1-Adamantyl)butane-1,3-dione can lead to the development of higher diamond-like bulky polymers, also known as diamondoids . These materials have potential uses in both scientific research and practical applications.
Synthesis of β-Diketones
1-(1-Adamantyl)butane-1,3-dione can be used in the synthesis of β-diketones . These structures are present in a large number of biologically and pharmaceutically active compounds and are valuable in the treatment of many pathological disorders .
Production of Antioxidants
β-Diketones, synthesized from 1-(1-Adamantyl)butane-1,3-dione, are known for their antioxidant capability . These powerful natural antioxidants possess prominent anti-cancer properties with minimal toxicity .
Future Directions
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that compounds with adamantane structures are of significant interest in various fields, including the synthesis of functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including viral proteins and cellular receptors .
Mode of Action
It’s worth noting that adamantane derivatives often exert their effects through interactions with their targets, leading to changes in the target’s function .
Biochemical Pathways
1-(1-Adamantyl)butane-1,3-dione is used as a chemical intermediate in the production of pyrazoles . It is synthesized by reacting 1-adamantylbutane with boron trifluoride etherate in the presence of catalytic amounts of hydrazine
Pharmacokinetics
The compound’s molecular weight (22031 g/mol) and predicted density (1126±006 g/cm3) suggest that it may have certain bioavailability characteristics .
Result of Action
Adamantane derivatives have been known to exhibit various biological effects, including antiviral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Adamantyl)butane-1,3-dione. For instance, the reaction for its synthesis can be carried out at room temperature or with heat treatment . .
properties
IUPAC Name |
1-(1-adamantyl)butane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(15)2-13(16)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIPGNOIXHPGGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)butane-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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